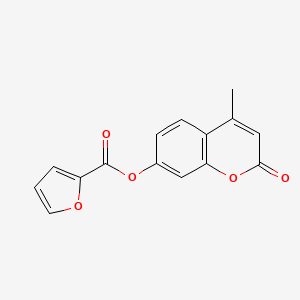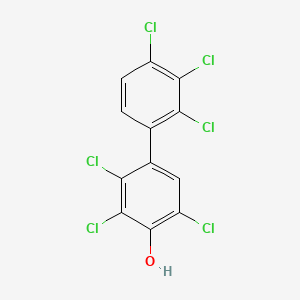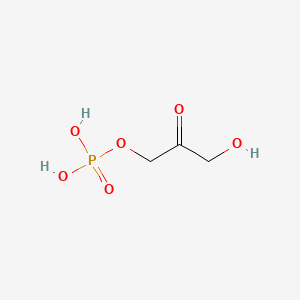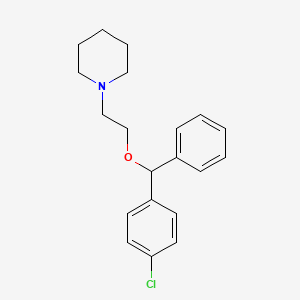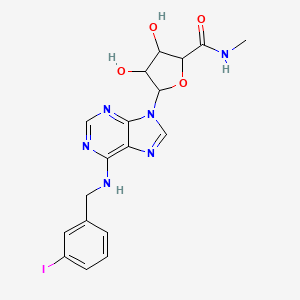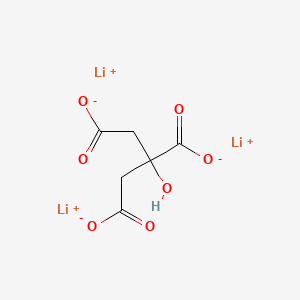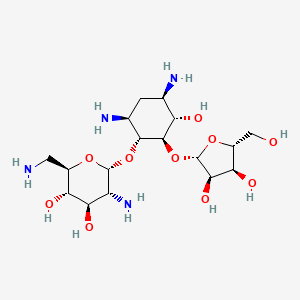![molecular formula C20H31N3O11S2 B1201424 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82475-09-0](/img/structure/B1201424.png)
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a carbapenem antibiotic produced by the soil actinomycete Streptomyces sp. OA-6129 . It is part of a group of antibiotics that includes OA-6129A, OA-6129B1, and OA-6129B2 . These antibiotics are known for their broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as their ability to inhibit beta-lactamase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the fermentation of Streptomyces sp. OA-6129 . The fermentation broth is then subjected to various purification steps, including column chromatography, to isolate the antibiotic . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. Streptomyces sp. OA-6129 is cultured in nutrient-rich media under controlled conditions to maximize the yield of the antibiotic . The fermentation broth is then processed to extract and purify the antibiotic, ensuring its potency and stability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The reaction conditions are typically mild to prevent degradation of the antibiotic’s active components .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against resistant bacterial strains .
Applications De Recherche Scientifique
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of carbapenem antibiotics . In biology, it is used to investigate the mechanisms of antibiotic resistance and the development of new antimicrobial agents . In medicine, it is studied for its potential use in treating infections caused by resistant bacteria . In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mécanisme D'action
The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the weakening of the cell wall and eventual cell lysis . The antibiotic also inhibits beta-lactamase, an enzyme produced by some bacteria to degrade beta-lactam antibiotics .
Comparaison Avec Des Composés Similaires
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among carbapenem antibiotics due to its specific structure and broad-spectrum activity . Similar compounds include OA-6129A, OA-6129B1, and OA-6129B2, which are also produced by Streptomyces sp. OA-6129 . These compounds differ in their chemical structures, particularly in the C-3 pantetheinyl side chain . Other similar carbapenem antibiotics include imipenem, meropenem, and ertapenem, which are widely used in clinical settings . This compound stands out due to its unique side chain modifications, which contribute to its enhanced activity and stability .
Propriétés
Numéro CAS |
82475-09-0 |
|---|---|
Formule moléculaire |
C20H31N3O11S2 |
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O11S2/c1-10(34-36(31,32)33)14-11-8-12(15(19(29)30)23(11)18(14)28)35-7-6-21-13(25)4-5-22-17(27)16(26)20(2,3)9-24/h10-11,14,16,24,26H,4-9H2,1-3H3,(H,21,25)(H,22,27)(H,29,30)(H,31,32,33) |
Clé InChI |
GRWWKENHBQJAML-UHFFFAOYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |
Synonymes |
Antibiotic OA 6129C OA 6129C OA-6129C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)
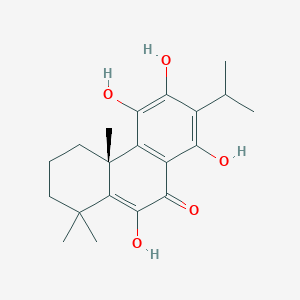
![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
